4-Methyl-N-(2,2,2-trifluoroethyl)aniline 4-Methyl-N-(2,2,2-trifluoroethyl)aniline
Brand Name: Vulcanchem
CAS No.: 62351-55-7
VCID: VC13326697
InChI: InChI=1S/C9H10F3N/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-5,13H,6H2,1H3
SMILES: CC1=CC=C(C=C1)NCC(F)(F)F
Molecular Formula: C9H10F3N
Molecular Weight: 189.18 g/mol

4-Methyl-N-(2,2,2-trifluoroethyl)aniline

CAS No.: 62351-55-7

Cat. No.: VC13326697

Molecular Formula: C9H10F3N

Molecular Weight: 189.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-(2,2,2-trifluoroethyl)aniline - 62351-55-7

Specification

CAS No. 62351-55-7
Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
IUPAC Name 4-methyl-N-(2,2,2-trifluoroethyl)aniline
Standard InChI InChI=1S/C9H10F3N/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-5,13H,6H2,1H3
Standard InChI Key SYCRPKNQSUNCFC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NCC(F)(F)F
Canonical SMILES CC1=CC=C(C=C1)NCC(F)(F)F

Introduction

Structural and Molecular Characteristics

4-Methyl-N-(2,2,2-trifluoroethyl)aniline (C₉H₁₀F₃N) has a molecular weight of 189.18 g/mol. Its structure consists of an aniline backbone modified at the nitrogen atom by a 2,2,2-trifluoroethyl group and a methyl group at the para position of the aromatic ring. The trifluoroethyl group introduces significant electronegativity, influencing the compound’s reactivity and physical properties. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₉H₁₀F₃N
Molecular Weight189.18 g/mol
LogP (Predicted)~2.6 (based on analogs)
Topological Polar SA~20 Ų

The methyl group enhances solubility in organic solvents, while the trifluoroethyl group contributes to metabolic stability, a trait leveraged in pharmaceutical intermediates.

Synthetic Methodologies

Nucleophilic Substitution Routes

A common approach to N-trifluoroethylation involves reacting 4-methylaniline with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide) under basic conditions. This method mirrors protocols used for synthesizing 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline, where the amine group attacks the electrophilic carbon of the trifluoroethyl halide. For example:

Reaction Scheme:
4-Methylaniline+CF₃CH₂XBase4-Methyl-N-(2,2,2-trifluoroethyl)aniline+HX\text{4-Methylaniline} + \text{CF₃CH₂X} \xrightarrow{\text{Base}} \text{4-Methyl-N-(2,2,2-trifluoroethyl)aniline} + \text{HX}

Typical conditions include:

  • Solvents: Dichloromethane or chloroform .

  • Bases: Potassium carbonate or triethylamine to deprotonate the amine.

  • Temperature: 0–25°C to minimize side reactions .

Yields for analogous reactions range from 62% to 67%, with purity exceeding 99% after extraction and drying .

Reductive Amination

An alternative route employs reductive amination using trifluoroacetaldehyde and 4-methylaniline in the presence of a reducing agent like sodium cyanoborohydride. This method avoids handling volatile halides but requires stringent control over reaction stoichiometry.

Physicochemical Properties

The compound’s properties are inferred from structurally similar analogs:

PropertyValue/DescriptionSource
Boiling Point~250°C (estimated)
Density1.3–1.4 g/cm³
SolubilitySoluble in DCM, ethanol
StabilityStable under inert conditions

The trifluoroethyl group reduces basicity compared to unsubstituted anilines, with a pKa estimated near 3.5–4.0. This lower basicity impacts its reactivity in electrophilic aromatic substitution reactions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The trifluoroethyl group enhances drug candidates’ metabolic stability and membrane permeability. For instance, analogs like 2-fluoro-4-(trifluoromethyl)aniline are key intermediates in antiviral and anticancer agents .

Materials Science

Fluorinated anilines are precursors for conductive polymers and liquid crystals. The methyl group improves solubility in polymer matrices, while the trifluoroethyl moiety fine-tunes electronic properties.

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
2-Bromo-4-methyl-N-(2,2,2-trifluoroethyl)anilineBromine substituent increases molecular weight and alters reactivitySuzuki coupling reactions
2-Fluoro-4-(trifluoromethyl)anilineTrifluoromethyl group enhances electronegativityAntiviral agents

Challenges and Future Directions

Synthesis Optimization: Current yields (~65%) could be improved via catalyst screening (e.g., phase-transfer catalysts) .
Application Expansion: Exploration in agrochemicals (e.g., herbicides) remains underexplored.

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